dihydrozeatin-9-b-D-glucoside
Overview
Description
Dihydrozeatin-9-b-D-glucoside is a compound known for its potential in studying age-related diseases . Derived from zeatin, it exhibits antioxidant properties that can help study oxidative stress and prevent cellular damage . Its ability to enhance cellular metabolism makes it promising for anti-aging therapies and studying neurodegenerative disorders like Alzheimer’s disease .
Synthesis Analysis
Dihydrozeatin-9-b-D-glucoside has been associated with cytokinin O-glucoside biosynthesis, which occurs in the nuclei and cytosol of plant cells and results in the production of inactive cytokinin . This process may play a role in hormonal homeostasis . Zeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway .Molecular Structure Analysis
The molecular formula of dihydrozeatin-9-b-D-glucoside is C16H25N5O6 . The compound has a molecular weight of 383.40 .Chemical Reactions Analysis
The early phases of lateral root organogenesis, including priming and initiation, take place in root zones with a repressed cytokinin response . Ectopic overproduction of cytokinin in the root basal meristem most efficiently inhibits lateral root initiation .Physical And Chemical Properties Analysis
Dihydrozeatin-9-b-D-glucoside is a white to off-white powder .Scientific Research Applications
Plant Tissue Metabolism
Dihydrozeatin-9-β-D-glucoside, along with its related compounds, has been identified as metabolites in various plant tissues, including bean leaves and sweet corn kernels. These compounds are derived from endogenous zeatin or dihydrozeatin and their ribosides, and are believed to be important as storage forms of cytokinins in plants (Summons, Entsch, Parker, & Letham, 1979).
Cytokinin Identification in Seaweed Extracts
Zeatin-O-glucoside and its dihydro derivative, including dihydrozeatin riboside-O-glucoside, were identified as the main cytokinin-O-glucosides in a seaweed extract used as an organic fertilizer. This demonstrates the compound's presence in non-plant organisms like seaweeds (Tay, Palni, & Macleod, 1987).
Quantification in Soybean Leaves
The quantification of dihydrozeatin-9-β-D-glucoside in soybean leaves has been achieved through mass spectrometry, indicating the compound's significance in leguminous plants (Letham & Singh, 1989).
Compartmentation in Chenopodium Rubrum
In Chenopodium rubrum, dihydrozeatin-9-β-D-glucoside was found to be compartmented within the vacuole, highlighting its potential role in the intracellular distribution and regulation of cytokinins (Fußeder & Ziegler, 2004).
Metabolism in Phaseolus Vulgaris
Studies in Phaseolus vulgaris (common bean) revealed that dihydrozeatin derivatives, including dihydrozeatin-9-β-D-glucoside, were more stable than zeatin derivatives, indicating their potential role in plant growth and development (Palmer, Scott, & Horgan, 1981).
Storage Forms in Radish
In radish seedlings, dihydrozeatin-9-β-D-glucoside, along with other cytokinins, was suggested to serve as a storage form, pointing towards its role in plant hormonal balance and storage (Mcgaw, Horgan, & Heald, 1985).
Safety And Hazards
Future Directions
Dihydrozeatin-9-b-D-glucoside has potential in studying age-related diseases . Its antioxidant properties make it promising for studying oxidative stress and preventing cellular damage . It also has potential in anti-aging therapies and studying neurodegenerative disorders like Alzheimer’s disease . In addition, it may play a role in hormonal homeostasis and could be useful in studying the mechanisms of salinity tolerance in plants .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMMLWYLAPTPK-UFZVAZPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346460 | |
Record name | Dihydrozeatin-9-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dihydrozeatin-9-b-D-glucoside | |
CAS RN |
73263-99-7 | |
Record name | Dihydrozeatin-9-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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